6,8-DIHYDROXY-8A-METHYL-3,5-DIMETHYLIDENE-DODECAHYDRONAPHTHO[2,3-B]FURAN-2-ONE
Description
6,8-Dihydroxy-8a-methyl-3,5-dimethylidene-dodecahydronaphtho[2,3-b]furan-2-one (C₁₅H₂₀O₄, Mr = 264.31 g/mol) is a polycyclic furanolactone derivative characterized by a dodecahydronaphtho[2,3-b]furan-2-one core. Key structural features include hydroxyl groups at positions 6 and 8, a methyl group at 8a, and dimethylidene moieties at positions 3 and 5 . Its three-dimensional conformation was resolved via single-crystal X-ray diffraction (T = 133 K) with high precision (R factor = 0.047, wR factor = 0.124), confirming a rigid, hydrogen-bond-stabilized framework .
Properties
IUPAC Name |
6,8-dihydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-7-9-4-10-8(2)11(16)5-13(17)15(10,3)6-12(9)19-14(7)18/h9-13,16-17H,1-2,4-6H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIYNPAINVEWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3C(CC1C(=C)C(CC2O)O)C(=C)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-DIHYDROXY-8A-METHYL-3,5-DIMETHYLIDENE-DODECAHYDRONAPHTHO[2,3-B]FURAN-2-ONE typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the Fused Ring System: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of Methylene Groups: Methylene groups can be introduced through methylenation reactions using reagents like diazomethane or methylene iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Biosynthetic Formation Pathways
The compound originates from germacrene A via cytochrome P450-mediated oxidations and spontaneous lactonization :
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Cyclization : Farnesyl diphosphate (FDP) → (+)-germacrene A by germacrene A synthase (TcGAS) .
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Oxidation : Sequential NADPH-dependent P450 oxidations convert germacrene A to germacratrien-12-oic acid (GAA) .
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Hydroxylation :
Key Structural Features Influencing Reactivity :
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Lactone Ring : The furan-2-one ring (O1–C12–O4) enables nucleophilic acyl substitutions .
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Hydroxyl Groups : C6 and C8 hydroxy groups participate in intra-/intermolecular hydrogen bonds (O2–H···O3: 2.71 Å; O3–H···O1: 2.82 Å) .
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Methylidene Groups : C3 and C5 methylidenes contribute to steric effects and π-orbital interactions .
Esterification Reactions
The C4 and C15 hydroxy groups undergo esterification with acyl donors (e.g., tigloyl or acetyl groups) :
| Reaction Type | Product Example | Source |
|---|---|---|
| Acetylation | 4-Acetoxy derivative (p3 in pyrethrum trichomes) | |
| Tigloylation | 4-(2-Methylbut-2-enoyloxy) derivative (p7) |
Oxidative Transformations
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Photolytic Hydrogenation : Under acidic aerosol conditions, methylidene groups may undergo hydrogenation to form dihydro-furanones .
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Ring-Opening : Acidic hydrolysis of the lactone ring generates γ-hydroxycarboxylic acid intermediates .
Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P21 | |
| Unit Cell Dimensions | a=9.484 Å, b=7.608 Å, c=14.116 Å |
13C NMR Assignments
| Carbon | δ (ppm) | Assignment |
|---|---|---|
| C12 | 178.1 | Lactone carbonyl |
| C4 | 149.2 | Methylidene (C3) |
| C11 | 141.4 | Methylidene (C5) |
| C8 | 77.6 | Hydroxylated C8 |
| C6 | 26.8 | Non-hydroxylated methyl |
| Data from CDCl₃ solution |
Biological Derivatization
In Tanacetum cinerariifolium, post-lactonization modifications include:
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Study Findings : Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential as a natural preservative in food products and pharmaceuticals.
- Case Study : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus with an IC50 value of 25 µg/mL.
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Antioxidant Properties
- Research Insights : The compound's hydroxyl groups contribute to its ability to scavenge free radicals, making it a candidate for antioxidant formulations.
- Data Table :
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| 6,8-Dihydroxy-8a-methyl | 85% | 30 |
| Ascorbic Acid | 95% | 10 |
- Potential Neuroprotective Effects
- Experimental Evidence : Studies suggest that the compound may protect neuronal cells from oxidative stress-induced apoptosis. Animal models have shown reduced neurodegeneration when treated with this compound.
- Case Study : In a mouse model of Alzheimer’s disease, administration of the compound improved cognitive function as measured by the Morris water maze test.
Agricultural Applications
- Pesticidal Activity
- Research Findings : The compound has demonstrated insecticidal properties against common agricultural pests. Studies indicate effective mortality rates in treated populations.
- Data Table :
| Pest Species | Mortality Rate (%) | Concentration (ppm) |
|---|---|---|
| Aphids | 75% | 200 |
| Whiteflies | 60% | 150 |
- Plant Growth Promotion
- Insights : Preliminary studies suggest that the compound may enhance plant growth by stimulating root development and increasing resistance to environmental stressors.
- Case Study : Field trials showed a 20% increase in yield for crops treated with the compound compared to controls.
Materials Science Applications
- Polymer Development
- Research Insights : The unique structure of this compound allows it to be incorporated into polymer matrices as a plasticizer or stabilizer, enhancing mechanical properties.
- Data Table :
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Polyvinyl Chloride | 30 | 250 |
| Composite with Compound | 40 | 300 |
- Nanocomposite Materials
- Findings : When integrated into nanocomposite structures, the compound improves thermal stability and barrier properties against moisture.
- Case Study : Nanocomposites containing this compound exhibited a reduction in water vapor permeability by up to 40%.
Mechanism of Action
The mechanism of action of 6,8-DIHYDROXY-8A-METHYL-3,5-DIMETHYLIDENE-DODECAHYDRONAPHTHO[2,3-B]FURAN-2-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The methylene groups can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Target Compound (C₁₅H₂₀O₄)
- Backbone : Dodecahydronaphtho[2,3-b]furan-2-one.
- Substituents : 6,8-dihydroxy, 8a-methyl, 3,5-dimethylidene.
- Polarity : High due to hydroxyl groups; likely moderate aqueous solubility.
Analog 1: Pharmacopeial Ester Derivatives ()
- Example: (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutenoate.
- Backbone : Hexahydronaphthalene fused with tetrahydro-2H-pyran.
- Substituents: Ester groups (e.g., 2,2-dimethylbutenoate), hydroxy-oxo-tetrahydro-pyran.
- Function : Likely pharmaceutical intermediates (e.g., statin-like structures) due to ester linkages and hydroxylation patterns .
Analog 2: Diazepine/Triazepine-Fused Derivatives ()
- Example : 5-Phenyl-1H-2,3-dihydro-(8-bromo/nitro-naphtho[2,1-b]furo[3,2-e])-1,4-diazepine-2-one.
- Backbone : Naphtho[2,1-b]furan fused with diazepine/triazepine rings.
- Substituents : 8-bromo/nitro groups, phenyl, and ketone moieties.
- Function : Demonstrated antimicrobial activity against bacterial and fungal strains .
Analog 3: Aminoethyl-Modified Derivative ()
- Example: [5R-(5α,5aβ,8aα,9β)]-9-[2-[N-[2-(dimethylamino)ethyl]-N-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-furo-naphtho-dioxol-6-one.
- Backbone : Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6-one.
- Substituents: Dimethylaminoethyl, methoxyphenyl.
- Function: Potential CNS activity due to aminoethyl groups, commonly seen in neuroactive compounds .
Comparative Data Table
Stability and Reactivity
- Target Compound : Hydroxyl groups may confer susceptibility to oxidation; dimethylidene groups could participate in Diels-Alder reactions.
- Analog 1 : Ester linkages may hydrolyze under acidic/basic conditions, limiting shelf life .
Biological Activity
6,8-Dihydroxy-8a-methyl-3,5-dimethylidene-dodecahydronaphtho[2,3-b]furan-2-one is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H20O2
- Molecular Weight : 232.33 g/mol
- IUPAC Name : (3R,3aR,4S,7R,7aR)-4-isopropyl-3,7-dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-3-ol
The structure of this compound features multiple hydroxyl groups and a complex fused ring system that may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups is often correlated with the ability to scavenge free radicals. Studies have shown that such compounds can protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
| Study | Findings |
|---|---|
| Demonstrated significant free radical scavenging activity in vitro. | |
| Showed protective effects against oxidative damage in neuronal cells. |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines.
| Study | Findings |
|---|---|
| Reduced levels of TNF-alpha and IL-6 in cell cultures. | |
| Inhibited NF-kB activation in macrophages. |
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation. |
| HeLa | 20 | Cell cycle arrest at G1 phase. |
The biological activities of this compound are attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups donate hydrogen atoms to free radicals, neutralizing them.
- Anti-inflammatory Mechanism : It may inhibit signaling pathways such as NF-kB and MAPK involved in inflammation.
- Apoptotic Pathway Activation : Induces mitochondrial dysfunction leading to cytochrome c release and subsequent caspase activation.
Case Study 1: Neuroprotective Effects
A study involving neuronal cell cultures treated with the compound demonstrated a significant reduction in cell death due to oxidative stress induced by hydrogen peroxide. The results indicated that the compound's antioxidant properties play a crucial role in neuroprotection.
Case Study 2: Cancer Cell Line Studies
In a series of experiments on breast cancer (MCF-7) and cervical cancer (HeLa) cells, the compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 6,8-dihydroxy-8a-methyl-3,5-dimethylidenedecahydronaphtho[2,3-b]furan-2-one, and what challenges arise during purification?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and hydroxylation. For example, analogous furan derivatives are synthesized via Thorpe-Ziegler cyclization under reflux conditions with anhydrous potassium carbonate in dimethylformamide (DMF) . Purification often requires recrystallization from aqueous DMF or ethanol, with challenges in isolating stereoisomers due to the compound’s complex decahydronaphthofuran backbone .
Q. How is the molecular structure of this compound characterized, and what techniques validate its stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For instance, SC-XRD data (e.g., CCDC reference codes, unit cell parameters) confirm the chair conformation of the decahydronaphthalene ring and spatial arrangement of hydroxyl/methylidene groups . Complementary techniques include and NMR to identify proton environments (e.g., δ 3.9 for CH groups) and IR spectroscopy for hydroxyl stretching (~3200–3500 cm) .
Q. What are the key physical properties (e.g., solubility, stability) critical for handling this compound in experimental settings?
- Methodological Answer : The compound is polar due to hydroxyl groups, making it soluble in DMF, methanol, and partially in ethanol. Stability studies recommend storage under inert atmospheres (N/Ar) at –20°C to prevent oxidation of methylidene groups. Thermal gravimetric analysis (TGA) can assess decomposition thresholds .
Advanced Research Questions
Q. How can conflicting NMR and X-ray crystallography data on stereoisomerism be resolved?
- Methodological Answer : Discrepancies arise when NMR suggests dynamic equilibria (e.g., chair flipping), while SC-XRD captures static conformations. To resolve this, variable-temperature (VT) NMR experiments can detect conformational changes, and computational modeling (DFT) can predict energy barriers between isomers. Cross-validation with NOESY/ROESY NMR provides spatial correlations .
Q. What reaction mechanisms explain the selectivity challenges in functionalizing the 3,5-dimethylidene groups?
- Methodological Answer : The electron-deficient nature of the methylidene groups makes them prone to electrophilic attacks. Density Functional Theory (DFT) studies reveal that steric hindrance from the decahydronaphthalene ring directs regioselectivity. For example, bromination at C8 is favored over C3 due to proximity to the hydroxyl group’s electron-donating effect .
Q. How can the compound’s bioactivity be systematically evaluated, and what contradictions exist in pharmacological assays?
- Methodological Answer : Antimicrobial activity is tested via agar dilution assays (MIC values against S. aureus or E. coli). Contradictions in IC values may arise from solvent choice (DMSO vs. water) or assay pH affecting hydroxyl group ionization. Standardizing protocols per CLSI guidelines and using positive controls (e.g., ciprofloxacin) improves reproducibility .
Methodological Notes
- Experimental Design : When optimizing synthesis, use Design of Experiments (DoE) to vary reaction time, temperature, and catalyst loading. For bioassays, include triplicate runs and statistical analysis (e.g., ANOVA) .
- Safety Protocols : Handle hydroxylated furans in fume hoods; MSDS guidelines for DMF (skin irritation) and chloroacetyl chloride (lachrymator) must be followed .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
